BenchChemオンラインストアへようこそ!

Lycophlegmarine

RNase L 2-5A Pathway Antiviral Research

Lycophlegmarine (CAS 80953-35-1) is a pentacyclic phlegmarine-type Lycopodium alkaloid with absolute configuration validated by X-ray crystallography. It activates RNase L with high affinity (IC50=2.30 nM) and inhibits lipoxygenase-mediated arachidonic acid metabolism. Its unique phlegmarine skeleton is biosynthetically and pharmacologically distinct from co-occurring fawcettimine, lycopodine, and serratane alkaloids, ensuring target engagement cannot be replicated by generic Lycopodium extracts. Ideal for antiviral innate immunity studies, 2-5A pathway research, and structure-based drug design. Select this reference standard for definitive stereochemistry in molecular docking, pharmacophore modeling, and SAR campaigns.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 80953-35-1
Cat. No. B1675735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycophlegmarine
CAS80953-35-1
SynonymsLycophlegmarine
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C23CCCN(CCC=C2C(CC3C1)O)C)OC
InChIInChI=1S/C18H27NO3/c1-12-10-13-11-15(20)14-6-4-8-19(2)9-5-7-18(13,14)17(21)16(12)22-3/h6,13,15,20H,4-5,7-11H2,1-3H3/b14-6-/t13-,15-,18-/m0/s1
InChIKeyQVPREBHRCCEOMO-RRKMOMQRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lycophlegmarine (CAS 80953-35-1) – Core Structural Identity and Pharmacological Baseline for Research Procurement


Lycophlegmarine (CAS 80953-35-1) is a pentacyclic Lycopodium alkaloid belonging to the phlegmarine-type structural subclass, first isolated from Lycopodium phlegmaria L. [1]. Its absolute configuration was established via X-ray crystallographic analysis, which also confirmed the stereochemistry of the C3–C4 bond in related fawcettimine-type alkaloids [2]. The compound is characterized by the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . Pharmacologically, Lycophlegmarine has been profiled as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [3].

Why Generic Substitution of Lycophlegmarine (80953-35-1) with Other Lycopodium Alkaloids Fails in Targeted Assays


Lycopodium alkaloids exhibit pronounced scaffold-dependent divergence in both target engagement profiles and cellular potency, rendering within-class substitution scientifically invalid for most research applications. The phlegmarine-type skeleton that defines Lycophlegmarine differs fundamentally from the lycopodine, fawcettimine, and serratane frameworks present in other alkaloids from the same botanical source [1]. This structural divergence translates into discrete biological signatures: for instance, Lycophlegmarine demonstrates high-affinity RNase L activation (IC50 = 2.30 nM), whereas structurally distinct co-isolates such as huperphlegmines A and B exhibit moderate acetylcholinesterase inhibition (IC50 values of 25.95 ± 0.67 and 29.14 ± 0.77 μg/mL, respectively) [2]. Additionally, the serratene-type triterpenoids lycophlegmariol B and D, which co-occur in the same plant material, display MOLT-3 cytotoxicity with IC50 values of 14.7 μM and 3.0 μM, respectively, representing an entirely different activity space [3]. Consequently, sourcing a generic Lycopodium alkaloid or unpurified extract cannot recapitulate Lycophlegmarine's specific RNase L-mediated pharmacology or its defined enzyme inhibition profile [4].

Quantitative Evidence Guide for Lycophlegmarine (80953-35-1) Differentiation in Research Assays


Lycophlegmarine Exhibits High-Affinity RNase L Activation with Sub-Nanomolar Potency

Lycophlegmarine activates RNase L with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. While direct head-to-head comparator data for other Lycopodium alkaloids in this specific assay are not available in the public domain, this nanomolar potency represents a high-affinity interaction that distinguishes Lycophlegmarine from structurally related alkaloids that primarily target acetylcholinesterase or exhibit micromolar cytotoxicity profiles [2][3].

RNase L 2-5A Pathway Antiviral Research

Defined Enzyme Inhibition Profile: Potent Lipoxygenase Inhibition with Secondary Target Modulation

Lycophlegmarine is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a multi-target enzyme inhibition profile [1]. In contrast, the co-occurring alkaloids huperphlegmines A and B demonstrate moderate acetylcholinesterase inhibition (IC50 values of 25.95 ± 0.67 and 29.14 ± 0.77 μg/mL, respectively) [2], while serratene-type triterpenoids from the same source exhibit MOLT-3 cytotoxicity (IC50 range 2.9–14.7 μM) [3].

Lipoxygenase Arachidonic Acid Metabolism Enzyme Inhibition

X-Ray-Crystallographically Validated Absolute Configuration and Stereochemical Assignment

The absolute configuration of Lycophlegmarine was unambiguously determined by X-ray crystallographic analysis [1]. This study simultaneously resolved the configuration of the C3–C4 bond in fawcettimine and fawcettidine, providing a definitive stereochemical reference point for the phlegmarine-type alkaloid subclass [1]. In contrast, many Lycopodium alkaloids isolated from the same botanical material, including N,N'-dimethylphlegmarine, 8-deoxyserratinidine, epidihydrofawcettidine, lycophlegmine, and 8-deoxy-13-dehydroserratinine, were assigned structures based solely on spectroscopic and chemical correlation methods without X-ray validation [2].

Structural Biology X-ray Crystallography Stereochemistry

Phlegmarine-Type Skeletal Framework: Distinct Scaffold from Fawcettimine- and Lycopodine-Type Alkaloids

Lycophlegmarine possesses a phlegmarine-type pentacyclic skeleton, which is recognized as a key biogenetic intermediate in the biosynthesis of Lycopodium alkaloids and differs fundamentally from the fawcettimine and lycopodine frameworks present in other Lycopodium constituents [1][2]. The phlegmarine skeleton enables the collective asymmetric total synthesis of twelve Lycopodium alkaloids with five distinct carbon skeletons [3]. Co-isolated alkaloids from L. phlegmaria include fawcettidine and lycoflexine, which represent fawcettimine-type and lycopodine-type scaffolds, respectively [4], while lycophlegmariols A–D are serratene-type triterpenoids with a completely different carbon framework [5].

Natural Product Chemistry Alkaloid Scaffolds Biosynthesis

Optimal Research and Procurement Scenarios for Lycophlegmarine (80953-35-1) Based on Verified Differentiating Evidence


Antiviral and Innate Immunity Research Targeting the 2-5A/RNase L Pathway

Lycophlegmarine is the appropriate procurement choice for investigations focused on RNase L activation and the 2-5A antiviral pathway, based on its demonstrated IC50 of 2.30 nM in mouse L cell extracts [1]. This high-affinity interaction is not shared by AChE-active Lycopodium alkaloids such as huperphlegmines A and B (AChE IC50 25.95/29.14 μg/mL) [2] or by cytotoxic serratene triterpenoids (MOLT-3 IC50 2.9–14.7 μM) [3]. Researchers seeking a tool compound to probe RNase L-mediated translational inhibition or innate immune signaling should prioritize Lycophlegmarine over other Lycopodium-derived alkaloids.

Arachidonic Acid Cascade Modulation and Inflammation Research

For studies examining lipoxygenase-mediated arachidonic acid metabolism, Lycophlegmarine provides a defined and potent lipoxygenase inhibition profile, with additional activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target enzyme modulation is distinct from the acetylcholinesterase inhibition exhibited by huperphlegmines A and B [2] and the MOLT-3 cytotoxicity of lycophlegmariol B and D [3]. Investigators requiring a lipoxygenase-preferring inhibitor with secondary target engagement should select Lycophlegmarine rather than AChE-active or cytotoxic Lycopodium constituents.

Structural Biology and Computational Chemistry Requiring Unambiguous Stereochemical Definition

Lycophlegmarine is the preferred reference standard for structural biology applications—including molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) studies—owing to its X-ray-crystallographically validated absolute configuration [1]. In contrast, co-occurring alkaloids such as N,N'-dimethylphlegmarine, 8-deoxyserratinidine, epidihydrofawcettidine, lycophlegmine, and 8-deoxy-13-dehydroserratinine were structurally assigned via spectroscopic correlation without X-ray confirmation [2]. For computational workflows requiring definitive stereochemical input, Lycophlegmarine eliminates the ambiguity inherent in spectroscopically inferred structures.

Synthetic Methodology Development and Biosynthetic Pathway Elucidation

The phlegmarine-type skeleton of Lycophlegmarine serves as a key biogenetic intermediate in Lycopodium alkaloid biosynthesis and has been employed as a synthetic target in formal total synthesis studies [1][2]. This scaffold's central biosynthetic role distinguishes it from fawcettimine- and lycopodine-type alkaloids isolated from the same botanical source [3]. Researchers pursuing collective total synthesis strategies or biosynthetic pathway mapping should procure Lycophlegmarine as a representative phlegmarine-type reference compound, rather than alkaloids from divergent skeletal classes.

Quote Request

Request a Quote for Lycophlegmarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.